

# Physical and chemical properties of disodium fumarate

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## Compound of Interest

Compound Name: Sodium fumarate

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## Disodium Fumarate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Disodium fumarate**, the disodium salt of fumaric acid, is a key intermediate in the tricarboxylic acid (TCA) cycle, a fundamental metabolic pathway.<sup>[1]</sup> Its role extends beyond cellular metabolism, as it is increasingly recognized as a signaling molecule with significant implications in various physiological and pathological processes. This technical guide provides an in-depth overview of the core physical and chemical properties of **disodium fumarate**, details established experimental protocols for their determination, and explores its involvement in critical cellular signaling pathways, making it a valuable resource for professionals in research and drug development.

### Core Physical and Chemical Properties

**Disodium fumarate** is a white, odorless, crystalline powder.<sup>[2][3]</sup> It is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere.<sup>[4]</sup>

### Table 1: Physical Properties of Disodium Fumarate

Property	Value	References
Appearance	White crystalline powder	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Odor	Odorless	<a href="#">[2]</a> <a href="#">[3]</a>
Melting Point	>300°C	<a href="#">[5]</a>
Solubility in Water	228 g/L	
pH	7-8 (50 g/L in H <sub>2</sub> O)	

**Table 2: Chemical and Structural Properties of Disodium Fumarate**

Property	Value	References
IUPAC Name	disodium;(E)-but-2-enedioate	<a href="#">[6]</a> <a href="#">[7]</a>
CAS Number	17013-01-3	<a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[8]</a> <a href="#">[9]</a> <a href="#">[10]</a>
Molecular Formula	C <sub>4</sub> H <sub>2</sub> Na <sub>2</sub> O <sub>4</sub>	<a href="#">[1]</a> <a href="#">[6]</a> <a href="#">[8]</a>
Molecular Weight	160.04 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[6]</a> <a href="#">[8]</a>
Stability	Stable under ordinary conditions of use and storage.	<a href="#">[2]</a>
Reactivity	Incompatible with strong oxidizing agents, highly alkaline or acidic materials.	<a href="#">[2]</a>
Hazardous Decomposition	Emits oxides of carbon and sodium when heated to decomposition.	<a href="#">[2]</a>

## Experimental Protocols

Accurate determination of the physicochemical properties of **disodium fumarate** is crucial for its application in research and pharmaceutical development. Standardized methodologies should be employed to ensure data reliability and reproducibility.

## Determination of Aqueous Solubility

The solubility of **disodium fumarate** in water can be determined following a general procedure based on the principles outlined in ASTM E1148 - Standard Test Method for Measurements of Aqueous Solubility.<sup>[11]</sup>

Methodology:

- **Preparation of a Saturated Solution:** An excess amount of **disodium fumarate** is added to a known volume of purified water in a vessel that can be sealed and agitated.
- **Equilibration:** The mixture is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. This can be achieved using a shaker bath or a magnetic stirrer.
- **Phase Separation:** After equilibration, the undissolved solid is separated from the solution by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.
- **Quantification:** A known volume of the clear, saturated solution is carefully removed. The concentration of **disodium fumarate** in the solution is then determined using a suitable analytical technique, such as gravimetric analysis (after evaporating the solvent) or a validated HPLC method.
- **Calculation:** The solubility is expressed as grams of solute per liter of solvent (g/L).



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Caption: Experimental workflow for determining the aqueous solubility of **disodium fumarate**.

## Melting Point Determination

The melting point of **disodium fumarate** is determined using the capillary method as described in the United States Pharmacopeia (USP) general chapter <741>.[12][13][14][15][16]

Methodology:

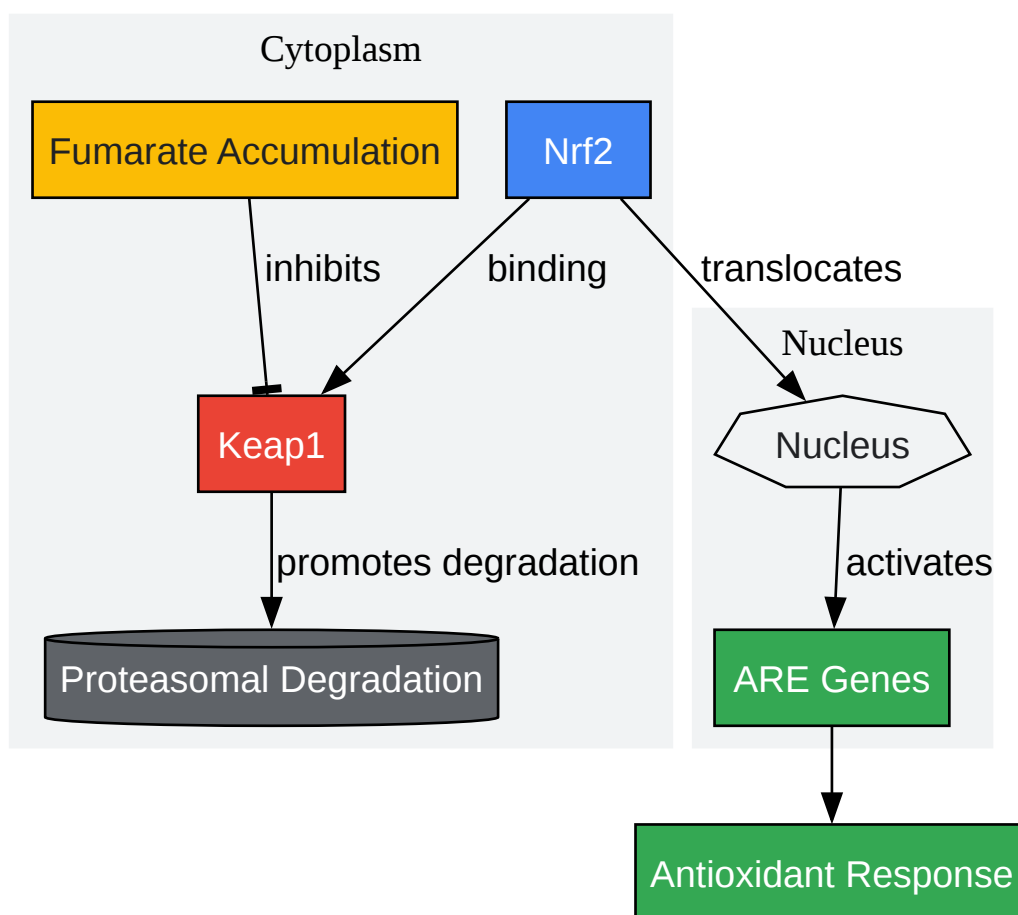
- **Sample Preparation:** A small amount of finely powdered and dried **disodium fumarate** is packed into a capillary tube to a height of 2.5-3.5 mm.[13]
- **Apparatus Setup:** The capillary tube is placed in a melting point apparatus, which consists of a heating block and a thermometer or an electronic temperature sensing device.[14]
- **Heating:** The sample is heated at a controlled rate. Typically, the temperature is raised rapidly to about 30°C below the expected melting point and then increased at a slower, controlled rate (e.g., 1-2°C per minute) as the melting point is approached.[14][15]
- **Observation:** The melting range is observed and recorded. The start of the melting range is the temperature at which the substance begins to collapse or form a liquid phase, and the end of the range is the temperature at which the substance is completely melted.[13][14]

## Role in Biological Signaling Pathways

Fumarate, the conjugate base of fumaric acid, is not merely a metabolic intermediate but also an important signaling molecule that can modulate various cellular processes.

## Fumarate and the Nrf2 Antioxidant Pathway

Under normal physiological conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is kept at low levels by its inhibitor, Keap1, which targets it for degradation. In response to oxidative stress or the accumulation of fumarate, Keap1 is modified, leading to the stabilization and nuclear translocation of Nrf2.[17][18][19] In the nucleus, Nrf2 activates the transcription of antioxidant response element (ARE)-driven genes, which play a crucial role in cellular defense against oxidative damage.[17][18]

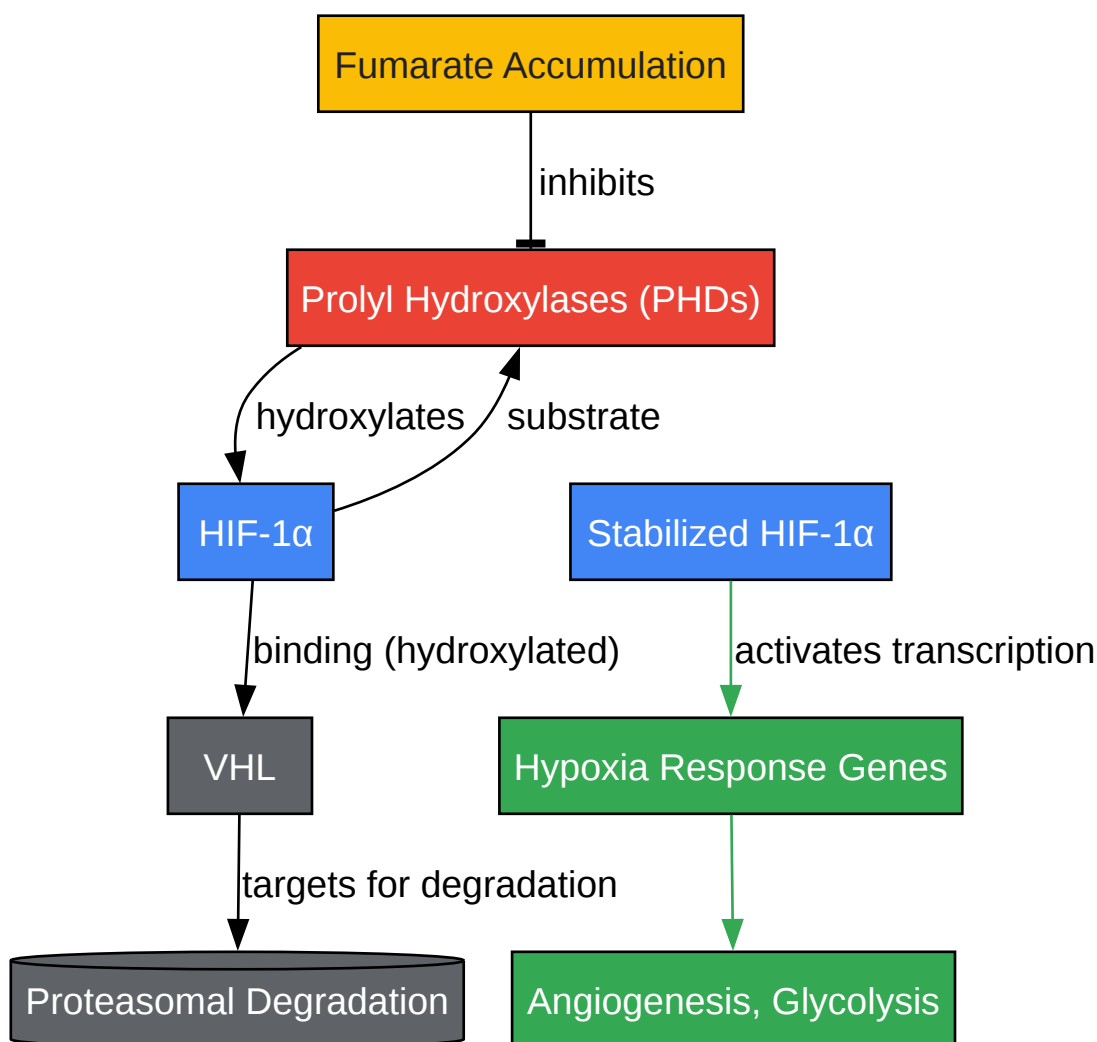


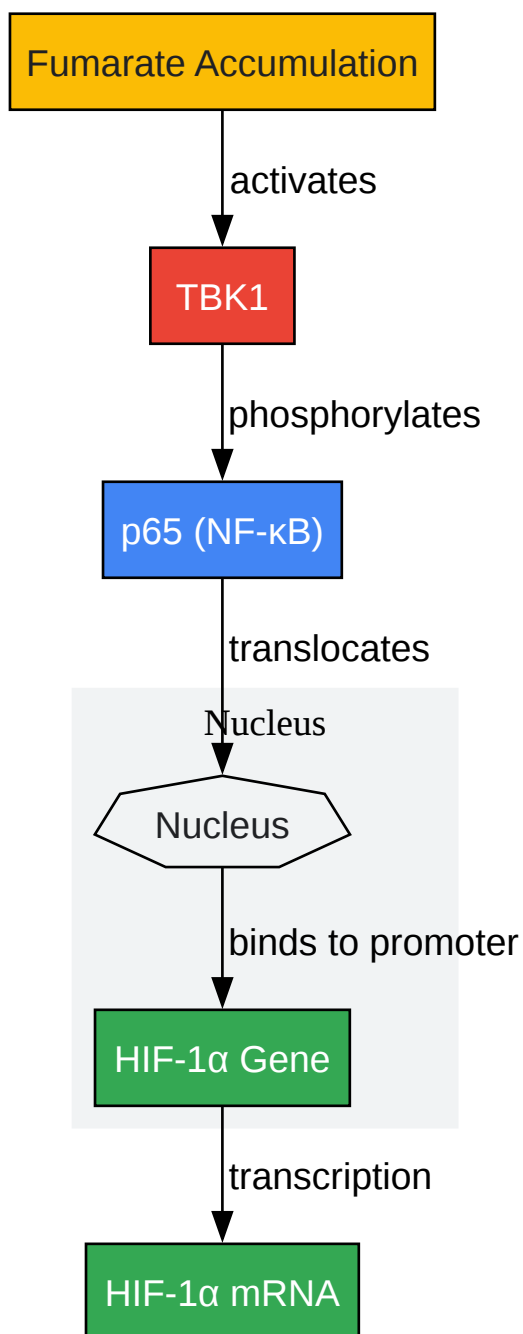
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Caption: Fumarate-mediated activation of the Nrf2 antioxidant pathway.

## Fumarate and the Hypoxia-Inducible Factor (HIF) Pathway

In normoxic conditions, Hypoxia-Inducible Factor-1 $\alpha$  (HIF-1 $\alpha$ ) is hydroxylated by prolyl hydroxylases (PHDs), leading to its recognition by the von Hippel-Lindau (VHL) protein and subsequent proteasomal degradation.<sup>[20]</sup> Fumarate can act as a competitive inhibitor of PHDs.<sup>[20][21]</sup> Accumulation of fumarate, as seen in certain cancers with mutations in the fumarate hydratase (FH) gene, leads to the stabilization of HIF-1 $\alpha$  even in the presence of oxygen, a phenomenon known as pseudohypoxia.<sup>[20][22]</sup> This stabilization of HIF-1 $\alpha$  promotes the transcription of genes involved in angiogenesis, cell survival, and glycolysis.<sup>[22]</sup>





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